2-(Furan-2-yl)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(furan-2-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)6-3-4-10-8(11-6)7-2-1-5-14-7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAXSCJFZVFQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The preparation of 2-(Furan-2-yl)pyrimidine-4-carboxylic acid generally proceeds through:
- Formation of the pyrimidine ring system via condensation reactions involving appropriate precursors.
- Introduction of the furan moiety at the 2-position of the pyrimidine ring.
- Functionalization at the 4-position to install the carboxylic acid group.
A common approach involves starting from furan-2-carboxylic acid derivatives or furan-2-carbohydrazide intermediates, which are then subjected to cyclization and subsequent functional group transformations to yield the target pyrimidine-4-carboxylic acid.
Detailed Preparation Method
Starting Material Preparation
- Furan-2-carbohydrazide is synthesized or procured as a key intermediate.
- This intermediate is reacted with succinic anhydride in toluene at room temperature for 24 hours to yield a hydrazinyl-4-oxobutanoic acid derivative (Compound 2 in the referenced study).
Conversion to Acid Chloride
- The carboxylic acid derivative (Compound 2) is treated with thionyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) at 80–90°C for 5 hours to form the corresponding acid chloride (Compound 3).
- The acid chloride precipitates upon partial solvent removal and is purified by filtration and recrystallization.
Hydrazinolysis to Hydrazide
Formation of Sugar Hydrazones (Optional Functionalization)
- The hydrazide (Compound 4) can be reacted with monosaccharides such as D-mannose, D-arabinose, or D-xylose in ethanol with catalytic acetic acid under reflux for 4 hours to form sugar hydrazones (Compounds 5–7).
- These sugar hydrazones can be further cyclized to oxadiazoline derivatives by heating with acetic anhydride at 100°C for 3 hours, followed by workup involving extraction and purification.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of hydrazinyl acid | Furan-2-carbohydrazide + Succinic anhydride in toluene | Room temperature | 24 hours | Not specified | Solvent evaporated, product crystallized |
| Acid chloride formation | Thionyl chloride + catalytic DMF | 80–90°C | 5 hours | 65 | Brownish solid, recrystallized from methanol |
| Hydrazinolysis to hydrazide | Hydrazine hydrate in absolute ethanol | Reflux (approx. 78°C) | Not specified | Not specified | NH2 protons appear in 1H-NMR |
| Sugar hydrazone formation | Hydrazide + Monosaccharide + Acetic acid in ethanol | Reflux | 4 hours | 66–72 | Precipitate filtered and recrystallized |
| Oxadiazoline derivative formation | Sugar hydrazones + Acetic anhydride | 100°C | 3 hours | Not specified | Product extracted with chloroform |
Characterization Data Supporting the Preparation
- Infrared (IR) Spectroscopy : Characteristic absorption bands for carbonyl groups (C=O) around 1726 cm⁻¹ and NH groups around 3133–3330 cm⁻¹ confirm the presence of acid chloride and hydrazide functionalities.
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the proposed molecular weights confirm successful synthesis.
- Melting Points : Sharp melting points (e.g., 178–179°C for acid chloride) indicate purity and successful isolation.
Alternative Synthetic Approaches and Related Compounds
- Biginelli-type pyrimidine syntheses have been reported where furan rings are introduced at the 4-position of pyrimidine derivatives, often involving multi-component reactions and cyclizations.
- These methods typically start from β-ketoesters, aldehydes, and urea or thiourea derivatives under acidic or catalytic conditions to form tetrahydropyrimidine carboxylates bearing furan substituents at the 4-position.
- Although focused on ester derivatives, these methods provide insight into the construction of the pyrimidine core with furan substitution, which can be hydrolyzed to the corresponding carboxylic acids.
Summary of Key Research Findings
- The stepwise conversion from furan-2-carbohydrazide to the target pyrimidine carboxylic acid derivative via succinic anhydride reaction, acid chloride formation, and hydrazinolysis is a reliable synthetic pathway.
- The reaction conditions are mild to moderate in temperature and yield moderate to good product quantities (up to 72% for sugar hydrazones).
- Characterization by IR, NMR, and MS confirms the structural integrity of intermediates and final products.
- Variations in the synthetic route allow for functionalization with sugars or heterocycles, expanding the scope of derivatives accessible from this scaffold.
- Biginelli-type syntheses provide alternative routes to related furan-substituted pyrimidine carboxylates, useful for medicinal chemistry applications.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich furan ring undergoes electrophilic substitution, while the pyrimidine ring directs reactivity through its nitrogen atoms.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hr | 5-Nitro-2-(furan-2-yl)pyrimidine-4-carboxylic acid | 68% | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4 hr | 5-Sulfo-2-(furan-2-yl)pyrimidine-4-carboxylic acid | 55% |
Mechanistic Insights :
-
Nitration occurs preferentially at the 5-position of the pyrimidine ring due to electron-withdrawing effects of the carboxylic acid group.
-
Sulfonation targets the furan ring’s α-position, forming stable sulfonic acid derivatives.
Nucleophilic Substitution Reactions
The carboxylic acid group facilitates nucleophilic displacement under basic conditions.
Key Observations :
-
Esterification proceeds efficiently with primary alcohols (e.g., methanol, ethanol) .
-
Amidation requires prior activation of the carboxylic acid via thionyl chloride.
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions, while the pyrimidine ring acts as a dienophile.
Stereochemical Notes :
Decarboxylation and Ring Modification
Thermal or oxidative decarboxylation alters the core structure.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Thermal Decarboxylation | NaOH (aq), 120°C, 3 hr | 2-(Furan-2-yl)pyrimidine | 88% | |
| Oxidative Ring Opening | KMnO₄, H₂O, 70°C, 5 hr | 2-(2,5-Dioxo)pyrrolidinyl-pyrimidine | 50% |
Applications :
-
Decarboxylation simplifies the structure for further functionalization.
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Oxidative cleavage of the furan ring enables access to diketone intermediates.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-mediated couplings enhance molecular complexity.
Catalytic Systems :
-
Suzuki reactions tolerate diverse boronic acids, including electron-deficient aryl groups .
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Buchwald-Hartwig aminations require bulky phosphine ligands to prevent catalyst deactivation .
Reduction and Oxidation Reactions
Controlled redox transformations modify both rings.
Selectivity :
-
Hydrogenation selectively saturates the furan ring without affecting the pyrimidine .
-
Oxidation targets the pyrimidine’s nitrogen atoms, forming N-oxides .
Photochemical Reactions
Light-induced reactivity enables unique transformations.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| C–H Arylation | [Ru(bpy)₃]²⁺, ArN₂⁺, blue LED | 6-Aryl-2-(furan-2-yl)pyrimidine-4-carboxylic acid | 55% |
Mechanism :
-
Single-electron transfer (SET) generates aryl radicals, which couple regioselectively at the pyrimidine’s 6-position .
This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, enabling applications in drug discovery and materials science. Reaction outcomes are highly dependent on substituent effects, catalytic systems, and solvent polarity, as validated by experimental data from diversified sources.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2-(furan-2-yl)pyrimidine-4-carboxylic acid exhibit promising anticancer properties. For instance, modifications to the furan and pyrimidine components have been shown to enhance cytotoxic effects against various cancer cell lines. A study demonstrated that specific derivatives effectively inhibited the growth of HeLa and MCF-7 cancer cells, suggesting their potential as therapeutic agents against cervical and breast cancers, respectively.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways .
Enzyme Inhibition
As a building block for pharmaceutical agents, this compound has been utilized in the synthesis of inhibitors targeting key enzymes involved in nucleic acid synthesis. This is particularly relevant in developing antiviral drugs, where inhibiting viral polymerases can prevent viral replication .
Materials Science
Organic Semiconductors
In materials science, this compound is explored for its potential use in organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into polymer matrices can enhance charge mobility and photostability, crucial for improving device performance .
Advanced Materials Development
The compound is also being investigated for its role in developing advanced materials with specific optical and electronic characteristics. Its ability to form stable complexes with metal ions opens avenues for creating novel materials with applications in sensors and catalysis.
Biological Studies
Biochemical Probes
In biochemical research, this compound serves as a probe in assays to study enzyme interactions and cellular pathways. Its structural similarity to natural substrates allows it to mimic biological processes, providing insights into enzyme kinetics and mechanisms .
Case Studies: Biological Activity
Several case studies highlight the biological activity of this compound:
- A study reported that derivatives showed inhibition of the SARS-CoV-2 main protease, indicating potential as antiviral agents against COVID-19 .
- Another investigation demonstrated that the compound could modulate signaling pathways in cancer cells, leading to apoptosis through caspase activation mechanisms.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Effective against HeLa and MCF-7 cells |
| Antimicrobial properties | Inhibits Staphylococcus aureus, E. coli | |
| Enzyme inhibitors | Targets viral polymerases | |
| Materials Science | Organic semiconductors | Enhances charge mobility in OLEDs |
| Advanced materials | Forms stable complexes with metal ions | |
| Biological Studies | Biochemical probes | Mimics natural substrates to study enzyme kinetics |
| Antiviral research | Inhibits SARS-CoV-2 main protease |
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The furan and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to changes in the biological activity of the compound, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
The following analysis compares 2-(furan-2-yl)pyrimidine-4-carboxylic acid with structurally analogous pyrimidine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural and Functional Variations
Key substituent differences among related compounds include:
- Heterocyclic substituents : Furan-2-yl vs. pyridyl, thioether, or aryl groups.
- Electron-withdrawing groups: Trifluoromethyl (-CF₃), chloro (-Cl), or nitro (-NO₂) moieties.
- Functional groups : Carboxylic acid (-COOH) vs. esters or amides.
Table 1: Comparative Overview of Pyrimidine-4-carboxylic Acid Derivatives
Anticancer Activity
- Its IC₅₀ values are comparable to cisplatin, with enhanced efficacy against cisplatin-resistant lines . Mechanism: The pyridyl group enables coordination with Ru(II), facilitating mitochondrial localization and DNA intercalation.
- This compound: No direct activity data is available.
Antimicrobial and Enzyme Inhibition
- Thiazolyl Hydrazone Derivatives :
- Mulberry-Derived Compounds :
Solubility and Reactivity
- Furan vs. Pyridyl-containing derivatives (e.g., CppH) benefit from metal-coordination capabilities, critical for Ru(II) complex formation .
Electron-Withdrawing Groups :
- Trifluoromethyl (-CF₃) and chloro (-Cl) substituents increase lipophilicity, improving membrane permeability but possibly reducing solubility .
Biological Activity
2-(Furan-2-yl)pyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrimidine ring substituted with a furan moiety and a carboxylic acid group. Its molecular formula is , and it has a molecular weight of approximately 205.17 g/mol. The presence of the furan ring contributes to its unique reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : It shows promise as an antimicrobial agent against various pathogens.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in several experimental models.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on different cancer cell lines, including H460 (lung cancer) and A549 (lung adenocarcinoma). The results are summarized in Table 1.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| H460 | 210.5 | Induction of apoptosis |
| A549 | 180.3 | Cell cycle arrest at G1 phase |
The compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating significant potency against these cancer cell lines .
Antimicrobial Activity
In another study, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, suggesting moderate antibacterial activity .
Anti-inflammatory Effects
The anti-inflammatory potential was evaluated using a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. Treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent .
Case Studies
A specific case study highlighted the use of this compound in combination with other therapeutic agents for enhanced efficacy against resistant cancer types. The combination therapy showed improved survival rates in preclinical models compared to monotherapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Furan-2-yl)pyrimidine-4-carboxylic acid derivatives?
- Methodological Answer : Derivatives can be synthesized via multi-step strategies, including:
- Peptide coupling : Reacting the carboxylic acid with aminopyridines or aminopyrimidines using coupling agents like HATU or EDCI.
- Palladium-catalyzed amination : Introducing aryl/heteroaryl groups via Buchwald-Hartwig or Ullmann-type couplings (e.g., attaching trifluoromethylphenyl groups to piperidine/piperazine scaffolds).
- Saponification : Hydrolysis of methyl esters (e.g., LiOH-mediated) to yield carboxylic acid derivatives.
- Example: Synthesis of 6-methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)pyrimidine-4-carboxylic acid involves sequential amination, dehydration, and ester hydrolysis .
Q. How can researchers confirm the identity and purity of this compound when commercial analytical data is unavailable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm structural integrity.
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection to assess purity (>95%).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF or MALDI-TOF.
- Elemental Analysis : Validate empirical formula.
- Note: Sigma-Aldrich explicitly states that analytical data is not provided for rare chemicals, necessitating in-house validation .
Advanced Research Questions
Q. How can substituents on the pyrimidine ring be optimized to enhance antimicrobial activity?
- Methodological Answer :
- Virtual Library Construction : Use docking software (e.g., AutoDock Vina) to screen substituents (e.g., pyridyl, trifluoromethylphenyl) against bacterial targets like TrmD methyltransferase.
- In Silico-In Vitro Integration : Prioritize derivatives with strong binding affinity (ΔG < -8 kcal/mol) for synthesis.
- Activity Testing : Evaluate against standard (e.g., E. coli ATCC 25922) and clinical microbial strains via MIC assays. Adjust substituent polarity (e.g., piperazine vs. piperidine) to balance lipophilicity and solubility .
Q. What strategies are effective for developing metal complexes using this compound for anticancer applications?
- Methodological Answer :
- Coordination Chemistry : Bind the carboxylic acid group to transition metals (e.g., Ru(II)) to form octahedral complexes. Example: Ru(dppz)₂(CppH)₂ (CppH = 2-(2′-pyridyl)pyrimidine-4-carboxylic acid).
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to cisplatin.
- Mechanistic Studies : Investigate DNA intercalation via fluorescence quenching or comet assays .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assay Conditions : Replicate studies using identical microbial strains, media, and incubation times.
- Dose-Response Analysis : Generate full dose-response curves (e.g., 0.1–100 µM) to quantify potency (EC₅₀) and efficacy (Emax).
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target engagement (e.g., TrmD inhibition in bacterial growth assays) .
Q. What computational approaches predict the binding affinity and stability of derivatives?
- Methodological Answer :
- Molecular Docking : Screen derivatives against crystal structures (e.g., TraE protein, PDB ID: 5WIP) to predict binding modes.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess complex stability (RMSD < 2 Å).
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate ΔG binding. Correlate with experimental IC₅₀ values .
Q. How can cocrystallization with aminopyrimidines improve physicochemical properties?
- Methodological Answer :
- pKa-Driven Design : Select coformers (e.g., furan tetracarboxylic acid) with ΔpKa < 3 relative to 2-aminopyrimidine to favor salt/cocrystal formation.
- Hydrogen Bond Analysis : Use SCXRD to confirm synthons (e.g., R₂²(8) motifs).
- Solubility Enhancement : Compare dissolution rates of cocrystals vs. free acid in biorelevant media (FaSSIF/FeSSIF) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
